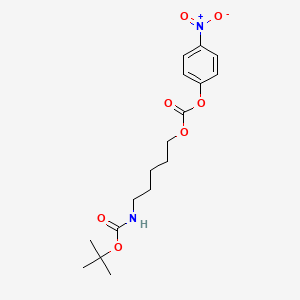![molecular formula C15H22ClNO2 B3089994 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride CAS No. 1203800-30-9](/img/structure/B3089994.png)
3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride
Overview
Description
3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H21NO2·HCl. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring connected to a benzaldehyde moiety via a propoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with 1-(3-chloropropyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[3-(1-Piperidinyl)propoxy]benzoic acid.
Reduction: 3-[3-(1-Piperidinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzaldehyde moiety can undergo chemical transformations that lead to the formation of active metabolites. These interactions and transformations contribute to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride
- 3-[3-(1-Pyrrolidinyl)propoxy]benzaldehyde
- 4-[3-(Dimethylamino)propoxy]benzaldehyde oxime hydrochloride
Uniqueness
3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride is unique due to its specific structure, which combines a piperidine ring with a benzaldehyde moiety. This structure imparts distinct chemical and biological properties that are not observed in similar compounds. The presence of the propoxy linker also contributes to its unique reactivity and interaction with molecular targets .
Properties
IUPAC Name |
3-(3-piperidin-1-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-13-14-6-4-7-15(12-14)18-11-5-10-16-8-2-1-3-9-16;/h4,6-7,12-13H,1-3,5,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINCPXDYIPDOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9S)-(9''S)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B3089914.png)












